molecular formula C17H26O3 B116698 2-(4-Nonylphenoxy)acetic acid CAS No. 3115-49-9

2-(4-Nonylphenoxy)acetic acid

Cat. No. B116698
CAS RN: 3115-49-9
M. Wt: 278.4 g/mol
InChI Key: NISAHDHKGPWBEM-UHFFFAOYSA-N
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Description

2-(4-Nonylphenoxy)acetic acid is a chemical compound with the CAS Number: 3115-49-9 . It is the main metabolite of nonylphenol, a polycyclic aromatic hydrocarbon . It has been shown to have an antioxidant effect and protect cells against oxidative damage . It also inhibits the growth of cultured cancer cells .


Molecular Structure Analysis

The molecular weight of 2-(4-Nonylphenoxy)acetic acid is 278.39 . The IUPAC name is (4-nonylphenoxy)acetic acid and the InChI Code is 1S/C17H26O3/c1-2-3-4-5-6-7-8-9-15-10-12-16(13-11-15)20-14-17(18)19/h10-13H,2-9,14H2,1H3,(H,18,19) .


Physical And Chemical Properties Analysis

2-(4-Nonylphenoxy)acetic acid is a colorless to light yellow oily liquid . It has high solubility and surface tension reducing properties . It is a nonionic surfactant with good penetration and emulsification properties .

Scientific Research Applications

Analytical Techniques and Environmental Monitoring

2-(4-Nonylphenoxy)acetic acid (NP1EC) and its related compounds have been extensively studied in the context of environmental science. For instance, an analytical method was developed for determining NP1EC and other related compounds in municipal wastewaters and rivers in Tokyo, Japan. This method demonstrated the distribution and behavior of these compounds in aquatic environments, highlighting their presence in both sewage treatment plants and river waters (Isobe & Takada, 2004).

Biodegradation and Environmental Impact

Research on the biodegradation of nonylphenol polyethoxylates, of which 2-(4-Nonylphenoxy)acetic acid is a byproduct, revealed insights into their environmental impact. For example, a study found that these compounds were efficiently removed in sewage treatment plants, but their biodegradation end products, including NP1EC, persisted in the environment (Hung et al., 2004). Another study focused on the behavior of these metabolites during the infiltration of river water to groundwater, noting the presence of NP1EC in river waters and its impact on aquatic systems (Ahel, Schaffner, & Giger, 1996).

Potential for Use in Medicine and Pharmacology

In the field of medicinal chemistry, phenoxy acetic acid derivatives, closely related to 2-(4-Nonylphenoxy)acetic acid, have been synthesized and evaluated for their anti-mycobacterial activities, suggesting potential applications in treating tuberculosis (Yar, Siddiqui, & Ali, 2006).

Agricultural Applications

In agriculture, the degradation of phenoxy acetic acid herbicides like 2,4-dichlorophenoxyacetic acid in aqueous solutions has been studied to understand their impact on the environment. This research is crucial for developing strategies to mitigate the environmental impact of such herbicides (Mehralipour & Kermani, 2021).

Advanced Material Synthesis

Additionally, 2-(4-Nonylphenoxy)acetic acid derivatives have been used in the synthesis of novel materials. For example, a study focused on the synthesis of nonylphenoxy acetic acids for the efficient separation of yttrium from rare earth elements, demonstrating the compound's utility in material science (Wang et al., 2017).

Safety And Hazards

The compound can cause irritation to the eyes, respiratory system, and skin . Therefore, direct contact should be avoided, and if unintentional contact occurs, it should be immediately rinsed with clean water . Excessive contact can lead to symptoms such as difficulty breathing and dizziness . A well-ventilated working environment should be maintained, and protective equipment should be worn if necessary .

properties

IUPAC Name

2-(4-nonylphenoxy)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26O3/c1-2-3-4-5-6-7-8-9-15-10-12-16(13-11-15)20-14-17(18)19/h10-13H,2-9,14H2,1H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NISAHDHKGPWBEM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCC1=CC=C(C=C1)OCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4062850
Record name 4-nonylphenoxy acetic acid (NP1EC)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4062850
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Nonylphenoxy)acetic acid

CAS RN

3115-49-9
Record name 4-Nonylphenoxyacetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3115-49-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (p-Nonylphenoxy)acetic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003115499
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Acetic acid, 2-(4-nonylphenoxy)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 4-nonylphenoxy acetic acid (NP1EC)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4062850
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (4-nonylphenoxy)acetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.019.533
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name (P-NONYLPHENOXY)ACETIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VW0429MG8G
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
A Hartwig, M Arand, MAK Commission - The MAK Collection for …, 2021 - zora.uzh.ch
The German Commission for the Investigation of Health Hazards of Chemical Compounds in the Work Area has evaluated (4-nonyl phenoxy) acetic acid [3115-49-9] considering all …
Number of citations: 0 www.zora.uzh.ch
C Kai, T Oshima, Y Baba - Solvent Extraction Research and …, 2010 - jstage.jst.go.jp
Nowadays, indium is widely used in the electronic industry such as in electronic materials and semiconductor devices. In particular, indium tin oxide (ITO) is used in the electrode in flat-…
Number of citations: 0 www.jstage.jst.go.jp
T Oshima, K Kaneizumi, K Ohe, Y Baba - Separation and Purification …, 2015 - Elsevier
p-tert-Octylphenoxyacetic acid ( t OP-OCH 2 COOH) was a better extractant for Cu(II) than was a commercial aliphatic carboxylic acid extractant, namely Versatic 10. In the present study…
Number of citations: 0 www.sciencedirect.com
Z Mkhize, PS Seboletswe, HK Paumo… - International Journal …, 2021 - World Scientific
This study describes the synthesis of Protorhus longifolia methanolic leaf extract-loaded Eudragit nanoparticles (NPs) and assessment of their antioxidant activity comparative to the free …
Number of citations: 0 www.worldscientific.com
W Battaglin, J Duncker, P Terrio, P Bradley… - Science of The Total …, 2020 - Elsevier
Two non-native carp species have invaded the Illinois Waterway and are a threat to Great Lakes ecosystems. Poor water quality in the upper Illinois Waterway may be a factor …
Number of citations: 0 www.sciencedirect.com

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